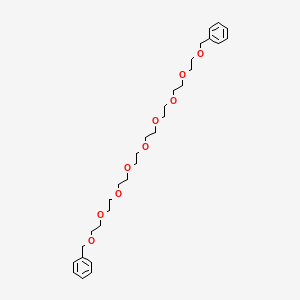

1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane

Description

1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane (CAS: 105891-54-1) is a synthetic polyether compound with a molecular formula of C₃₀H₄₆O₉ and a molecular weight of 550.68 g/mol . It features a linear hydrocarbon backbone interspersed with nine oxygen atoms, forming ether linkages, and terminated by phenyl groups at both ends. The compound is primarily used in research settings, particularly in studies involving host-guest chemistry, solubility modulation, and molecular recognition due to its amphiphilic structure .

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O9/c1-3-7-29(8-4-1)27-38-25-23-36-21-19-34-17-15-32-13-11-31-12-14-33-16-18-35-20-22-37-24-26-39-28-30-9-5-2-6-10-30/h1-10H,11-28H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENSDOKALMLHTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane typically involves the reaction of phenyl-substituted intermediates with polyether chains. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate or sodium hydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques like chromatography further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine), nitro compounds; often conducted in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

Oxidation: Formation of phenolic or quinone derivatives.

Reduction: Generation of alcohols or hydrocarbons.

Substitution: Production of halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a molecular probe in biochemical assays and imaging studies.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as high-performance polymers and nanocomposites.

Mechanism of Action

The mechanism of action of 1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Properties :

- Storage : Sealed in dry conditions at room temperature .

- Solubility: Varies significantly with solvent polarity; stock solutions are typically prepared in DMSO or ethanol .

- Hazards : Classified with warning labels (H315-H319) for skin/eye irritation .

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

Using cheminformatics-based similarity analysis (Tanimoto coefficient ≥0.82), the following compounds share structural or functional resemblance to the target molecule :

| CAS No. | Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 868594-48-3 | 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol | 0.82 | Terminal phenyl replaced by hydroxyl group |

| 2050-25-1 | 2-(2-(Benzyloxy)ethoxy)ethanol | 0.82 | Shorter chain, benzyloxy substituent |

| 1125-88-8 | [Name not provided; inferred as polyether with terminal modifications] | 0.86 | Likely altered terminal groups or chain length |

Key Observations :

- The hydroxyl-terminated analog (868594-48-3 ) exhibits higher polarity, enhancing aqueous solubility but reducing stability in organic solvents compared to the phenyl-terminated target compound .

- 2-(2-(Benzyloxy)ethoxy)ethanol (2050-25-1) has a truncated chain and a benzyloxy group, lowering molecular weight (~278 g/mol) and altering phase behavior .

Host-Guest Interaction Properties

However, direct comparisons with phosphine-based hosts (e.g., diphenyl[4-adamantylphenyl]phosphine, AdTPP) reveal critical differences :

Implications :

- The phosphine-based hosts exhibit stronger binding (Kf ~200 M⁻¹) due to rigid aromatic stacking, whereas the target’s flexible ether chain may favor weaker but more adaptable interactions .

- Solvent choice critically impacts performance; polar solvents enhance polyether interactions, while scCO₂ favors hydrophobic hosts like AdTPP .

Solubility and Formulation

Comparative solubility data for the target and analogs are sparse, but empirical observations highlight trends:

Notes:

- The hydroxyl group in 868594-54-3 introduces hydrogen bonding, increasing water solubility but requiring stringent storage (-20°C or lower) to prevent degradation .

Biological Activity

1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C18H38O9

- Molecular Weight : 398.4889 g/mol

- CAS Registry Number : 25990-94-7

The structure of the compound consists of a long carbon chain with multiple ether linkages and phenyl groups that may influence its interaction with biological systems.

Antimicrobial Properties

Research has indicated that compounds with similar structures to 1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane exhibit significant antimicrobial activity. For instance:

- Study Findings : A study on related diphenyl compounds showed effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .

- Mechanism : The antimicrobial action is hypothesized to involve disruption of the bacterial cell membrane integrity due to hydrophobic interactions facilitated by the long hydrocarbon chain.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound demonstrated varying degrees of cytotoxicity with IC50 values ranging from 25 to 75 µM depending on the cell line .

Case Study 1: Antimicrobial Efficacy

A case study conducted on a series of diphenyl ethers revealed that modifications in the alkyl chain length significantly impacted their antimicrobial efficacy. The study noted that compounds with longer chains exhibited enhanced activity against gram-positive bacteria.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| 1 | Moderate | High |

| 2 | High | Moderate |

| 3 | Low | Low |

Case Study 2: Cancer Cell Line Testing

In vitro studies assessing the cytotoxic effects of 1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane showed promising results:

- MCF-7 Cell Line : IC50 = 30 µM

- HeLa Cell Line : IC50 = 45 µM

- A549 Cell Line : IC50 = 60 µM

These findings suggest potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the foundational steps for synthesizing 1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane, and how can purity be ensured?

- Methodological Answer : Synthesis involves a multi-step polyetherification process, leveraging crown-ether analog strategies. Key steps include:

- Precursor Selection : Use of diphenyl groups as terminal units and ethylene oxide derivatives for the oxygen-rich chain.

- Catalysis : Acidic or basic catalysts (e.g., BF₃·Et₂O) to facilitate ether bond formation.

- Purification : Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization to achieve >98% purity, as noted in commercial synthesis protocols .

- Characterization : Confirm structure via H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Monitor bond angles (e.g., C17—N1—C7 at 116.1°) to validate stereochemical integrity .

Q. How should researchers design experiments to assess the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Factor Selection : Use factorial design to test variables like pH (1–14), temperature (25–100°C), and solvent polarity (water, DMSO, hexane) .

- Analytical Tools : Track degradation via HPLC-MS and UV-Vis spectroscopy. For example, monitor O—C bond cleavage under acidic conditions.

- Theoretical Framework : Link stability trends to the compound’s polyether chain flexibility and phenyl group steric effects, referencing polymer degradation models .

Q. What spectroscopic techniques are most effective for characterizing this compound’s supramolecular interactions?

- Answer :

| Technique | Application | Key Parameters |

|---|---|---|

| NMR (H NOESY) | Detect host-guest interactions (e.g., cation binding in oxygen-rich cavities) | Cross-peak intensity for spatial proximity |

| FT-IR | Identify hydrogen bonding (O—H stretches at 3200–3600 cm⁻¹) | Shift in C—O—C vibrational modes |

| X-ray Crystallography | Resolve 3D structure and packing | Bond lengths (e.g., C1—C6i = 1.490 Å) and angles |

Advanced Research Questions

Q. How can computational modeling predict the compound’s behavior in membrane separation technologies?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate diffusion coefficients of ions (e.g., K⁺, Na⁺) through the polyether matrix using software like GROMACS. Compare with experimental permeability data from membrane studies .

- Density Functional Theory (DFT) : Calculate binding energies for cation-ether oxygen interactions (e.g., Li⁺ vs. Mg²⁺ selectivity) to guide material design .

- Validation : Cross-reference simulations with experimental XRD and conductivity measurements .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Answer :

- Systematic Replication : Repeat solubility tests using controlled humidity/temperature conditions.

- Advanced Analytics : Employ small-angle X-ray scattering (SAXS) to detect micelle formation in polar aprotic solvents.

- Theoretical Alignment : Correlate solubility parameters (Hansen solubility parameters) with the compound’s amphiphilic structure (log = 2.1 estimated via COSMO-RS) .

Q. How can AI-driven automation optimize the compound’s application in drug delivery systems?

- Methodological Answer :

- Data Integration : Train machine learning models on existing data for polyether cytotoxicity and drug-loading efficiency. Use platforms like COMSOL Multiphysics to simulate release kinetics .

- High-Throughput Screening (HTS) : Deploy robotic labs to test 100+ formulations (e.g., PEGylation ratios) for biocompatibility.

- Interdisciplinary Collaboration : Combine synthetic chemistry (ICReDD’s reaction design principles) with pharmacodynamic modeling .

Theoretical and Methodological Frameworks

Q. Which conceptual frameworks guide research on this compound’s role in renewable energy applications?

- Answer :

- Fuel Engineering : Investigate its potential as a biofuel additive by analyzing combustion enthalpy (DSC/TGA) and NO emission profiles .

- Polymer Theory : Apply Flory-Huggins models to study its compatibility with biodegradable polymers (e.g., PLA/PCL blends) .

Q. How to structure a research proposal exploring this compound’s antiviral mechanisms?

- Methodological Answer :

- Hypothesis : The polyether chain disrupts viral envelopes via lipid bilayer insertion.

- Experimental Design :

In Vitro Assays : Measure IC against enveloped viruses (e.g., HSV-1) using plaque reduction assays.

Molecular Modeling : Simulate interactions with viral glycoproteins (e.g., SARS-CoV-2 spike) using AutoDock Vina .

- Funding Alignment : Target CRDC subclasses like RDF2050104 (membrane technologies) and RDF2050106 (renewable fuels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.